molecular formula C10H20N6O4 B11932426 H-Asn-Arg-OH CAS No. 2478-01-5

H-Asn-Arg-OH

Cat. No.: B11932426
CAS No.: 2478-01-5
M. Wt: 288.30 g/mol
InChI Key: NPDLYUOYAGBHFB-WDSKDSINSA-N
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Description

H-Asn-Arg-OH, also known as Asparagine-Arginine, is a dipeptide composed of the amino acids asparagine and arginine. This compound is primarily used in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). It is known for its role in the synthesis of longer peptide chains and has applications in various scientific research areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: H-Asn-Arg-OH is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically employs the Fmoc (9-fluorenylmethoxycarbonyl) strategy, where the amino group of each amino acid is protected by the Fmoc group, which is removed by a base such as piperidine .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of minimal-protection solid-phase peptide synthesis (MP-SPPS) has been explored to enhance productivity and reduce the environmental impact of peptide manufacturing .

Chemical Reactions Analysis

Types of Reactions: H-Asn-Arg-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

H-Asn-Arg-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Asn-Arg-OH involves its incorporation into peptide chains, where it can influence the structure and function of the resulting peptides. The asparagine residue can form hydrogen bonds, while the arginine residue can interact with negatively charged groups through electrostatic interactions. These interactions can affect the overall conformation and activity of the peptide .

Comparison with Similar Compounds

Uniqueness: H-Asn-Arg-OH is unique due to the presence of both asparagine and arginine, which allows for specific interactions and functionalities not found in other dipeptides. The combination of these amino acids provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .

Properties

CAS No.

2478-01-5

Molecular Formula

C10H20N6O4

Molecular Weight

288.30 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoic acid

InChI

InChI=1S/C10H20N6O4/c11-5(4-7(12)17)8(18)16-6(9(19)20)2-1-3-15-10(13)14/h5-6H,1-4,11H2,(H2,12,17)(H,16,18)(H,19,20)(H4,13,14,15)/t5-,6-/m0/s1

InChI Key

NPDLYUOYAGBHFB-WDSKDSINSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N)CN=C(N)N

Canonical SMILES

C(CC(C(=O)O)NC(=O)C(CC(=O)N)N)CN=C(N)N

physical_description

Solid

Origin of Product

United States

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